![molecular formula C14H19NO4S B2640400 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid CAS No. 315692-14-9](/img/structure/B2640400.png)
6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired configuration and the available starting materials. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl group would likely contribute to the compound’s aromaticity, while the ethenesulfonylamino and hexanoic acid groups could potentially form hydrogen bonds .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The phenyl group might undergo electrophilic aromatic substitution . The hexanoic acid group could participate in reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonylamino and carboxylic acid groups might increase its solubility in polar solvents .Scientific Research Applications
Neuroprotective Agents and Alzheimer's Disease
- Research has identified N-acylaminophenothiazines as neuroprotective agents that exhibit multifunctional activities for the potential treatment of Alzheimer's disease. These compounds, derived from a similar structural class, selectively inhibit butyrylcholinesterase, protect neurons against free radical damage, show low toxicity, and can penetrate the CNS. Such findings suggest the potential therapeutic applications of structurally related compounds in neurodegenerative diseases (González-Muñoz et al., 2011).
Antimicrobial and Antifungal Activities
- Certain derivatives, like arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, have been explored for their antimicrobial properties. This research underlines the potential of similar compounds in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).
- Novel thiazole derivatives, including compounds structurally related to the query chemical, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. This indicates the potential application of these compounds in antimicrobial therapy and possibly in cancer research (Dawbaa et al., 2021).
Catalysis and Organic Synthesis
- In the field of organic synthesis, tetrahydrothiophene, a moiety related to the query compound, has been utilized as a catalyst for the synthesis of benzo[n.1.0]bicycloalkanes. This showcases the role of such compounds in facilitating chemical reactions with high stereoselectivity and yields (Ye et al., 2007).
Material Science and Optical Properties
- N-(2-Chlorophenyl)-(1-Propanamide) and its derivatives have been studied for their electro-optic and non-linear optical materials, indicating their potential application in optical technologies and materials science (Prabhu et al., 2000).
Mechanism of Action
Target of Action
Similar compounds, such as phenethylamine , are known to interact with various receptors in the human body, including the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) . These receptors play a crucial role in regulating monoamine neurotransmission .
Mode of Action
This involves the formation of a sigma-bond with the target, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted compound .
Biochemical Pathways
For instance, phenethylamine, a similar compound, is known to regulate monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 .
Pharmacokinetics
Similar compounds like phenethylamine are primarily metabolized by monoamine oxidase b (mao-b) and other enzymes .
Result of Action
Similar compounds like phenethylamine are known to act as central nervous system stimulants .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[[(E)-2-phenylethenyl]sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-5-2-6-11-15-20(18,19)12-10-13-7-3-1-4-8-13/h1,3-4,7-8,10,12,15H,2,5-6,9,11H2,(H,16,17)/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCOYOQDXZNCEI-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid |
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